4,4-Diethoxybutan-2-one
Overview
Description
4,4-Diethoxybutan-2-one: is an organic compound with the molecular formula C8H16O3. It is a colorless to light yellow liquid that is used as an intermediate in various chemical syntheses. This compound is known for its role in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Diethoxybutan-2-one can be synthesized through a Claisen condensation reaction involving ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid. The reaction produces butanone sodium enolate, which is then treated with methanol containing concentrated sulfuric acid to yield the crude product. The crude product is purified by distillation under normal and reduced pressure .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route as described above. The process involves large-scale reactions with careful control of reaction conditions to ensure high yield and purity. The raw materials used are relatively inexpensive, making the process cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols, often in the presence of acid or base catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4,4-Diethoxybutan-2-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of heterocyclic compounds and as a building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients. It is involved in the preparation of compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, including dyes, fragrances, and polymers. Its versatility makes it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 4,4-Diethoxybutan-2-one involves its reactivity as a ketone and an acetal. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various derivatives. The presence of the ethoxy groups enhances its reactivity and stability in different chemical environments .
Comparison with Similar Compounds
4,4-Dimethoxy-2-butanone: Similar in structure but with methoxy groups instead of ethoxy groups.
2,2-Diethoxybutane: Similar in structure but with the ethoxy groups on the same carbon atom.
Uniqueness: 4,4-Diethoxybutan-2-one is unique due to its specific arrangement of ethoxy groups and its reactivity as both a ketone and an acetal. This dual functionality makes it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
1,1-diethoxybutan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-7(9)8(10-5-2)11-6-3/h8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCPNUUGSYNSEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864946 | |
Record name | 1,1-Diethoxybutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20082-91-1 | |
Record name | 4,4-Diethoxybutan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020082911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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